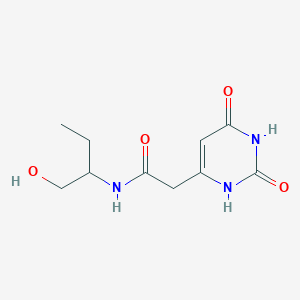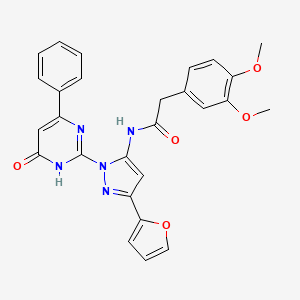![molecular formula C13H19N3O4S2 B2478505 1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide CAS No. 2034601-01-7](/img/structure/B2478505.png)
1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chemical compounds with similar structures often have important roles in various fields such as medicine, chemistry, and pharmacology. They can be part of complex reactions and have unique properties that make them valuable for research and development .
Synthesis Analysis
The synthesis of complex compounds often involves multiple steps and various chemical reactions. It’s common to use techniques like NMR (Nuclear Magnetic Resonance) for structure characterization .Molecular Structure Analysis
The molecular structure of a compound can be analyzed using various spectroscopic techniques, including FTIR (Fourier Transform Infrared Spectroscopy), NMR, and HRMS (High-Resolution Mass Spectrometry) .Chemical Reactions Analysis
Chemical reactions involving complex compounds can be quite diverse, depending on the functional groups present in the molecule. These reactions can be studied using various analytical techniques .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound can be determined through various experimental methods. These properties might include solubility, melting point, boiling point, and reactivity .Applications De Recherche Scientifique
Synthetic Methodologies
The development and utilization of compounds structurally related to "1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide" have been explored in synthetic chemistry for the creation of sulfur-nitrogen heterocycles. Bryce (1984) discussed the use of piperidine-1-sulphenyl chloride as a sulfur-transfer reagent in reactions with diamines, leading to the synthesis of various sulfur-nitrogen heterocycles including dihydro-2,1,3-benzothiadiazoles and thiadiazine derivatives (Bryce, 1984). Additionally, the synthesis of cyclic sulfonamides through intramolecular Diels-Alder reactions has been demonstrated, presenting a method for creating novel cyclic sulfonamides with potential pharmaceutical applications (Greig, Tozer, & Wright, 2001).
Biological Activities
Compounds bearing the sulfonamide group, a structural component related to the query compound, have shown significant biological activities. Alafeefy et al. (2015) investigated a series of benzenesulfonamides for their inhibitory effects on human carbonic anhydrase isozymes, demonstrating low nanomolar activity against hCA II and significant inhibition of CA IX and XII, which are relevant in cancer therapeutics (Alafeefy et al., 2015). The exploration of 1,3,4-thiadiazole amide derivatives containing piperazine by Xia (2015) revealed compounds with notable inhibitory effects on Xanthomonas campestris pv. oryzae, indicating the potential of such structures in developing antimicrobial agents (Xia, 2015).
Mécanisme D'action
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound could interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Given the broad range of biological activities associated with indole derivatives , it is likely that this compound could affect multiple pathways.
Result of Action
Based on the biological activities associated with indole derivatives , it is possible that this compound could have a range of effects at the molecular and cellular level.
Action Environment
It is generally important to prevent chemical compounds from entering drains, as this can lead to environmental contamination .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-methyl-3-(1-methylsulfonylpiperidin-4-yl)-2λ6,1,3-benzothiadiazole 2,2-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S2/c1-14-12-5-3-4-6-13(12)16(22(14,19)20)11-7-9-15(10-8-11)21(2,17)18/h3-6,11H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGZRYJYSQDUBDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N(S1(=O)=O)C3CCN(CC3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N-[(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)carbamothioyl]benzamide](/img/structure/B2478424.png)

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-2-phenylethanesulfonamide](/img/structure/B2478427.png)
![N-[2-(4-ethoxyphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2478428.png)
![(5-Bromofuran-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2478431.png)
![3-Fluoro-4-[[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yl)piperazin-1-yl]methyl]benzonitrile](/img/structure/B2478432.png)
![Methyl 2-[2-[4-(2-methylpiperidin-1-yl)sulfonylbenzoyl]imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2478433.png)


![Trimethylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2478440.png)

![2-[(4-Fluorophenyl)methyl]-5-(4-prop-2-ynylpiperazin-1-yl)-1,3,4-thiadiazole](/img/structure/B2478445.png)
